(9-(4-(Tert-butyl)phenyl)-9h-carbazol-3-yl)boronic acid
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Overview
Description
(9-(4-(Tert-butyl)phenyl)-9h-carbazol-3-yl)boronic acid is an organic compound that belongs to the class of boronic acids It is characterized by the presence of a carbazole moiety substituted with a tert-butylphenyl group and a boronic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9-(4-(Tert-butyl)phenyl)-9h-carbazol-3-yl)boronic acid typically involves the following steps:
Formation of the Carbazole Core: The carbazole core can be synthesized through the cyclization of appropriate precursors, such as 2-nitrobiphenyl derivatives, under reductive conditions.
Introduction of the Tert-butylphenyl Group: The tert-butylphenyl group can be introduced via a Suzuki-Miyaura cross-coupling reaction. This involves the reaction of a halogenated carbazole derivative with a tert-butylphenylboronic acid in the presence of a palladium catalyst and a base.
Boronic Acid Functionalization: The final step involves the introduction of the boronic acid group through a borylation reaction. This can be achieved by reacting the tert-butylphenyl-substituted carbazole with a boron reagent, such as bis(pinacolato)diboron, in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and high yield. This includes the use of continuous flow reactors, advanced purification techniques, and process automation to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(9-(4-(Tert-butyl)phenyl)-9h-carbazol-3-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The carbazole moiety can undergo reduction reactions to form dihydrocarbazole derivatives.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura cross-coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium perborate can be used under mild conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) can be employed in the presence of hydrogen gas.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) are commonly used.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Dihydrocarbazole derivatives.
Substitution: Various biaryl compounds through cross-coupling reactions.
Scientific Research Applications
(9-(4-(Tert-butyl)phenyl)-9h-carbazol-3-yl)boronic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe for biological imaging.
Medicine: Explored for its potential as a therapeutic agent in drug discovery.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mechanism of Action
The mechanism of action of (9-(4-(Tert-butyl)phenyl)-9h-carbazol-3-yl)boronic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and sensor applications.
Pathways Involved: The compound can participate in electron transfer processes, making it relevant in photophysical and photochemical applications.
Comparison with Similar Compounds
Similar Compounds
(4-(Tert-butyl)phenyl)boronic acid: Lacks the carbazole moiety, making it less versatile in certain applications.
9H-carbazol-3-ylboronic acid: Lacks the tert-butylphenyl group, affecting its solubility and reactivity.
(9-(4-(Methoxy)phenyl)-9h-carbazol-3-yl)boronic acid: Similar structure but with a methoxy group instead of tert-butyl, influencing its electronic properties.
Uniqueness
(9-(4-(Tert-butyl)phenyl)-9h-carbazol-3-yl)boronic acid is unique due to the combination of the carbazole core, tert-butylphenyl group, and boronic acid functionality. This unique structure imparts distinct electronic, photophysical, and chemical properties, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C22H22BNO2 |
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Molecular Weight |
343.2 g/mol |
IUPAC Name |
[9-(4-tert-butylphenyl)carbazol-3-yl]boronic acid |
InChI |
InChI=1S/C22H22BNO2/c1-22(2,3)15-8-11-17(12-9-15)24-20-7-5-4-6-18(20)19-14-16(23(25)26)10-13-21(19)24/h4-14,25-26H,1-3H3 |
InChI Key |
IELDIJXUXFNPEB-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(C=C1)N(C3=CC=CC=C32)C4=CC=C(C=C4)C(C)(C)C)(O)O |
Origin of Product |
United States |
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